RVRATNAADXHAQO-ZJSKVYKZSA-M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “RVRATNAADXHAQO-ZJSKVYKZSA-M” is a chemical entity known for its significant role in various scientific and industrial applications. This compound is recognized for its unique chemical structure and properties, which make it a subject of interest in multiple research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, including specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, which outlines the precise conditions required for its formation. These conditions often include controlled temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods are designed to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are commonly employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its application in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
The compound is extensively used in scientific research due to its versatile properties. In chemistry, it serves as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, the compound’s unique properties make it a candidate for drug development and therapeutic applications. Industrially, it is utilized in the production of various materials and chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves specific molecular targets and pathways. It interacts with particular receptors or enzymes, leading to a cascade of biochemical events. These interactions are crucial for its biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include those with comparable chemical structures and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness: What sets this compound apart is its unique combination of properties, which may include higher reactivity, selectivity, or stability under certain conditions. This uniqueness makes it particularly valuable in specific applications where other compounds may not perform as effectively.
Conclusion
The compound “RVRATNAADXHAQO-ZJSKVYKZSA-M” is a remarkable chemical entity with diverse applications in scientific research, medicine, and industry. Its unique properties and versatile reactivity make it a subject of ongoing interest and study in various fields.
Eigenschaften
CAS-Nummer |
141311-11-7 |
---|---|
Molekularformel |
C30H35LiN2O5S |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
lithium;(E)-3-[6-[(3-aminophenyl)sulfinylmethyl]-3-[8-(4-methoxyphenyl)octoxy]pyridin-2-yl]prop-2-enoate |
InChI |
InChI=1S/C30H36N2O5S.Li/c1-36-26-15-12-23(13-16-26)9-6-4-2-3-5-7-20-37-29-18-14-25(32-28(29)17-19-30(33)34)22-38(35)27-11-8-10-24(31)21-27;/h8,10-19,21H,2-7,9,20,22,31H2,1H3,(H,33,34);/q;+1/p-1/b19-17+; |
InChI-Schlüssel |
RVRATNAADXHAQO-ZJSKVYKZSA-M |
SMILES |
[Li+].COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CS(=O)C3=CC=CC(=C3)N)C=CC(=O)[O-] |
Isomerische SMILES |
[Li+].COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CS(=O)C3=CC=CC(=C3)N)/C=C/C(=O)[O-] |
Kanonische SMILES |
[Li+].COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CS(=O)C3=CC=CC(=C3)N)C=CC(=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(6-(((3-aminophenyl)sulfinyl)methyl)-3-((8-(4-methoxyphenyl)octyl)oxy)pyridin-2-yl)acrylic acid lithium salt SB 201146 SB-201146 SB201146 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.